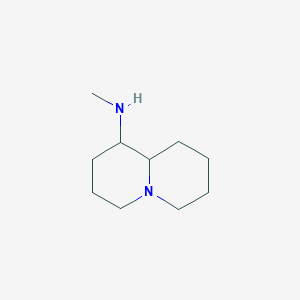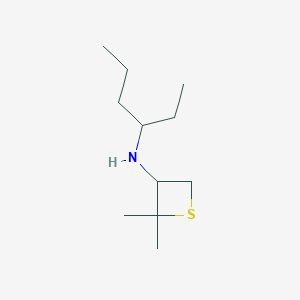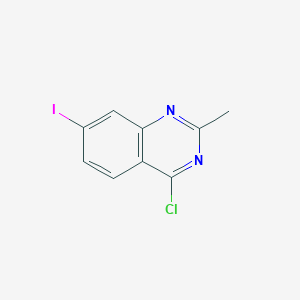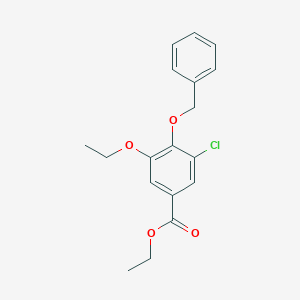
N-methyl-octahydro-1H-quinolizin-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyloctahydro-1H-quinolizin-1-amine is an organic compound with the molecular formula C10H20N2 It is a derivative of quinolizidine, a bicyclic amine, and is characterized by the presence of a methyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyloctahydro-1H-quinolizin-1-amine typically involves the reduction of quinolizidine derivatives. One common method is the catalytic hydrogenation of quinolizidine in the presence of a methylating agent such as methyl iodide. The reaction is usually carried out under high pressure and temperature conditions to ensure complete reduction and methylation.
Industrial Production Methods: In an industrial setting, the production of N-Methyloctahydro-1H-quinolizin-1-amine may involve continuous flow reactors to optimize reaction conditions and yield. The use of high-pressure hydrogenation reactors and efficient catalysts such as palladium on carbon (Pd/C) can enhance the production efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: N-Methyloctahydro-1H-quinolizin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methylquinolizidine N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Further reduction of the compound can lead to the formation of fully saturated amines.
Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Alkyl halides, base catalysts such as sodium hydroxide.
Major Products:
Oxidation: N-methylquinolizidine N-oxide.
Reduction: Fully saturated amines.
Substitution: N-alkyl derivatives.
Aplicaciones Científicas De Investigación
N-Methyloctahydro-1H-quinolizin-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-Methyloctahydro-1H-quinolizin-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
Quinolizidine: The parent compound of N-Methyloctahydro-1H-quinolizin-1-amine, lacking the methyl group.
N-Methylpiperidine: A structurally similar compound with a single ring instead of the bicyclic structure of quinolizidine.
N-Methylmorpholine: Another similar compound with an oxygen atom in the ring structure.
Uniqueness: N-Methyloctahydro-1H-quinolizin-1-amine is unique due to its bicyclic structure and the presence of a methyl group on the nitrogen atom. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
1423030-94-7 |
|---|---|
Fórmula molecular |
C10H20N2 |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
N-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-amine |
InChI |
InChI=1S/C10H20N2/c1-11-9-5-4-8-12-7-3-2-6-10(9)12/h9-11H,2-8H2,1H3 |
Clave InChI |
HWLXBPBFWALHTP-UHFFFAOYSA-N |
SMILES canónico |
CNC1CCCN2C1CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)butanenitrile](/img/structure/B13014740.png)




![N-Butyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13014788.png)
![2,6-Diiodobenzo[d]thiazole](/img/structure/B13014789.png)
![(2R)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13014790.png)




![Benzo[d]thiazole-5,6-diol](/img/structure/B13014829.png)

